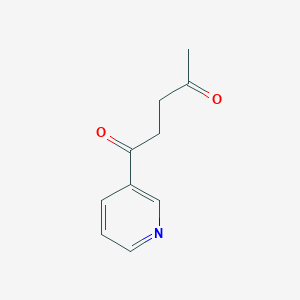

1-(Pyridin-3-yl)pentane-1,4-dione

CAS No.:

Cat. No.: VC13375434

Molecular Formula: C10H11NO2

Molecular Weight: 177.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11NO2 |

|---|---|

| Molecular Weight | 177.20 g/mol |

| IUPAC Name | 1-pyridin-3-ylpentane-1,4-dione |

| Standard InChI | InChI=1S/C10H11NO2/c1-8(12)4-5-10(13)9-3-2-6-11-7-9/h2-3,6-7H,4-5H2,1H3 |

| Standard InChI Key | HEDCNFYTXNXABY-UHFFFAOYSA-N |

| SMILES | CC(=O)CCC(=O)C1=CN=CC=C1 |

| Canonical SMILES | CC(=O)CCC(=O)C1=CN=CC=C1 |

Introduction

Chemical Identification and Structural Characteristics

Molecular and Stereochemical Properties

1-(Pyridin-3-yl)pentane-1,4-dione is characterized by a pentane-1,4-dione backbone substituted at the 1-position with a pyridin-3-yl group. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 53842-14-1, 622403-56-9* | |

| Molecular Formula | ||

| Molecular Weight | 177.20 g/mol | |

| Exact Mass | 177.07900 | |

| Topological Polar Surface Area | 47.03 Ų | |

| LogP (Partition Coefficient) | 1.63 |

*Note: Discrepancies in CAS numbers may arise from registry variations or nomenclature differences .

The compound’s structure is confirmed via spectroscopic methods, including -NMR and IR spectroscopy. For instance, analogous diketones exhibit carbonyl stretching frequencies near 1648–1653 cm and aromatic proton resonances between δ 7.4–9.2 ppm .

Synthetic Precursors and Derivatives

1-(Pyridin-3-yl)pentane-1,4-dione is synthesized via condensation reactions. A method involving 3-acetylpyridine and acetonitrile derivatives under acidic conditions yields enaminone intermediates, which are hydrolyzed to form the diketone . For example, trichloroacetonitrile reacts with 3-acetylpyridine to produce 3-amino-4,4,4-trichloro-1-pyridin-3-ylbut-2-en-1-one, which is subsequently hydrolyzed to the diketone .

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis of 1-(pyridin-3-yl)pentane-1,4-dione involves two primary steps:

-

Enaminone Formation: 3-Acetylpyridine reacts with acetonitrile derivatives (e.g., trichloroacetonitrile) in the presence of HCl to form an enaminone intermediate .

-

Hydrolysis: The enaminone undergoes acid-catalyzed hydrolysis to yield the diketone. For instance, stirring 3-amino-4,4,4-trichloro-1-pyridin-3-ylbut-2-en-1-one with hydrochloric acid in ethanol/water affords the target compound in 55% yield .

Reaction Conditions and Yield Optimization

-

Solvent Systems: Benzene or toluene with Dean–Stark traps facilitates azeotropic water removal, improving reaction efficiency .

-

Temperature: Reflux conditions (140–145°C) are critical for cyclocondensation reactions involving guanidine derivatives .

-

Catalysts: Anhydrous sodium carbonate or potassium phosphate enhances base-mediated reactions, achieving yields up to 80% .

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1648–1653 cm confirm the presence of carbonyl groups .

-

NMR Spectroscopy:

Applications in Pharmaceutical Chemistry

Role in Kinase Inhibitor Development

1-(Pyridin-3-yl)pentane-1,4-dione serves as a precursor for 2-arylamino-4-(pyridin-3-yl)pyrimidines, which are key intermediates in tyrosine kinase inhibitors . For example, coupling with 4-(4-methylpiperazin-1-ylmethyl)benzamide yields imatinib analogs with enhanced lipophilic interactions in kinase binding pockets .

Structure-Activity Relationship (SAR) Insights

Introducing substituents at the pyrimidine 6-position (e.g., trifluoromethyl groups) improves binding affinity to kinase domains. Fluorinated derivatives exhibit increased metabolic stability and target engagement .

Challenges and Future Directions

Synthetic Limitations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume